Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H17NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(Boc-amino)thiophene-2-carboxylate: Similar structure but with the amino group at a different position on the thiophene ring.
Methyl 5-(Boc-amino)thiophene-2-carboxylate: Lacks the methyl group on the amino moiety.
Uniqueness
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13-7-8-5-6-9(18-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15) |
InChI Key |
RXUFOGGAEWURRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)C(=O)OC |
Origin of Product |
United States |
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